1-Benzyl-3-formyl-1H-indole-2-carboxylic acid
Description
1-Benzyl-3-formyl-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by a benzyl group at the N1 position, a formyl group at C3, and a carboxylic acid moiety at C2.
Properties
IUPAC Name |
1-benzyl-3-formylindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-11-14-13-8-4-5-9-15(13)18(16(14)17(20)21)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNMGQNBAVRPRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2C(=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Protocol
Esterification of the C2 Carboxylic Acid
To prevent undesired side reactions during formylation, the carboxylic acid group at C2 is typically protected as an ethyl ester. Treatment of 1-benzyl-1H-indole-2-carboxylic acid with ethanol and concentrated sulfuric acid under reflux yields the ethyl ester derivative (90–95% yield).Formylation at C3
The ester intermediate is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C. A stoichiometric mixture of DMF and POCl3 is added dropwise, followed by gradual warming to room temperature. The reaction proceeds via a chloroiminium intermediate, delivering the 3-formyl product in 82–87% yield.Ester Hydrolysis
The ethyl ester is hydrolyzed using aqueous sodium hydroxide (NaOH) in tetrahydrofuran (THF), restoring the C2 carboxylic acid functionality. This step achieves 85–90% yield, with an overall three-step sequence efficiency of 68–74%.
Critical Reaction Parameters
- Temperature Control: Maintaining sub-5°C conditions during reagent addition minimizes indole dimerization.
- Solvent Purity: Anhydrous DCM ensures reagent stability and prevents premature hydrolysis of the Vilsmeier complex.
- Catalytic Innovations: Microflow reactor systems enhance mass transfer, reducing reaction times by 40% and improving yields to 89%.
Reaction Optimization and Technological Advancements
Microflow Synthesis
Nagoya University researchers demonstrated that microflow technology (channel diameter: 1 mm) enables ultrafast mixing (<10 ms), suppressing side reactions and improving formylation yields to 89%. This method is particularly advantageous for scale-up, offering consistent thermal management and reduced reagent waste.
Alternative Protecting Groups
While ethyl esters are standard, tert-butyl esters show comparable stability under Vilsmeier conditions, with the added benefit of milder hydrolysis using trifluoroacetic acid (TFA).
Comparative Analysis of Synthetic Approaches
The table below contrasts key methodologies for synthesizing 1-benzyl-3-formyl-1H-indole-2-carboxylic acid:
| Parameter | Vilsmeier-Haack (Batch) | Vilsmeier-Haack (Microflow) |
|---|---|---|
| Reaction Time | 2–4 hours | 15–30 minutes |
| Isolated Yield | 82–87% | 87–89% |
| Byproduct Formation | 8–12% | 3–5% |
| Scalability | Moderate | High |
Applications in Pharmaceutical Chemistry
HIV Integrase Inhibition
The 3-formyl group chelates Mg²⁺ ions in the HIV-1 integrase active site, making the compound a scaffold for strand transfer inhibitors. Derivatives exhibit IC₅₀ values as low as 3.11 μM against viral replication.
Anticancer Agents
Functionalization at C3 with arylhydrazines generates pyrazole derivatives, which show nanomolar potency against breast cancer cell lines (MCF-7).
Antimicrobial Development
Condensation with cyanoacetamide yields cyanopyridones, active against methicillin-resistant Staphylococcus aureus (MRSA) at 8 μg/mL.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-formyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: 1-Benzyl-3-carboxy-1H-indole-2-carboxylic acid.
Reduction: 1-Benzyl-3-hydroxymethyl-1H-indole-2-carboxylic acid.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the effectiveness of indole-2-carboxylic acid derivatives, including 1-benzyl-3-formyl-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. The compound has demonstrated the ability to chelate magnesium ions within the active site of the integrase enzyme, which is crucial for viral replication.
Case Study: HIV-1 Integrase Inhibition
In a study published in Molecules, derivatives of indole-2-carboxylic acid were synthesized and evaluated for their inhibitory effects on HIV-1 integrase. The lead compound exhibited an IC50 value of 0.13 μM, indicating strong inhibitory activity. The structure–activity relationship (SAR) analysis revealed that modifications at the C3 position significantly enhanced activity through improved interactions with viral DNA via π–π stacking and hydrogen bonding .
| Compound | IC50 (μM) | Notable Structural Features |
|---|---|---|
| 20a | 0.13 | Long branch at C3, halogenated benzene at C6 |
| 3 | 12.41 | Indole core with carboxyl group |
Cancer Treatment
The compound has also shown promise in cancer therapy, particularly in breast cancer treatment. Research indicates that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Study: Breast Cancer
In a notable study, this compound was evaluated for its cytotoxic effects against breast cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that this compound could serve as a lead structure for developing new anticancer agents.
Synthesis and Functionalization
The versatility of this compound extends to its use as a building block in organic synthesis. Its formyl group allows for various functionalization reactions, making it a valuable intermediate in synthesizing more complex molecules.
C–H Arylation Reactions
A study demonstrated Pd(II)-catalyzed C–H arylation using indoles with carbonyl groups as directing groups. This method allows for selective arylation at the C3 position, leading to high yields of desired products .
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| C–H Arylation | 75–87 | Pd(OAc)2 catalyst at 100 °C |
| Gram-scale reaction | 69 | Standard conditions |
Structure Optimization
The optimization of the indole scaffold has been a focus in enhancing its biological activity. By modifying substituents on the indole ring, researchers have been able to improve the potency and selectivity of these compounds against various biological targets.
Optimization Findings
Structural modifications at positions C2, C3, and C6 have been shown to significantly affect binding affinity and inhibitory activity against integrase and other targets. For example, introducing halogenated groups at specific positions enhances π–π interactions with target biomolecules .
Mechanism of Action
The mechanism of action of 1-benzyl-3-formyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Indole Derivatives
Substituent Position and Electronic Effects
- Formyl vs.
- Methoxy Substitution : The addition of a methoxy group at C6 (as in 1-benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid) increases molecular weight by 30.03 Da compared to the parent compound and may improve solubility in polar solvents .
- Chloro Substitution : In 1-benzyl-2-chloro-1H-indole-3-carboxaldehyde, the chloro group at C2 introduces steric hindrance and alters electronic distribution, which could affect binding affinity in biological targets .
Physicochemical Properties
- Melting Points : While direct data for the target compound is unavailable, analogs like 1-benzyl-5-methyl-1H-indole-2-carboxylic acid (7a) exhibit a melting point of 198–199°C, suggesting that the formyl group in the target compound may lower melting points due to reduced crystallinity .
- Solubility : The carboxylic acid group at C2 enhances water solubility compared to ester or aldehyde derivatives (e.g., methyl 3-((3-formyl-1H-indol-1-yl)methyl)benzoate ).
Biological Activity
1-Benzyl-3-formyl-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of both a formyl group and a carboxylic acid group on the indole ring, which enhances its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A benzyl group that contributes to hydrophobic interactions.
- A formyl group that can participate in covalent bonding with nucleophilic residues in proteins.
- A carboxylic acid group that may enhance solubility and reactivity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Indole derivatives have been shown to inhibit the C-terminal domain of RNA polymerase II, which is crucial for transcription regulation. This inhibition can lead to altered gene expression profiles in cancer cells.
- Antiviral Activity : Similar indole derivatives have demonstrated potential as HIV integrase inhibitors, where modifications at specific positions (C2, C3, C6) enhance their binding affinity to the integrase enzyme .
Anticancer Activity
Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | KNS42 (paediatric GBM) | 0.33 |
| Derivative 20a | HIV integrase | 0.13 |
These findings suggest that structural modifications can significantly enhance the biological activity of indole derivatives against cancer cells and viral infections .
Antimicrobial and Anti-inflammatory Properties
This compound has also been investigated for its antimicrobial and anti-inflammatory effects. The presence of the carboxylic acid group may contribute to enhanced solubility in biological systems, facilitating its interaction with microbial targets and inflammatory pathways.
Case Studies
Several studies have explored the biological activity of indole derivatives related to this compound:
- Integrase Inhibition : A study demonstrated that structurally optimized indole derivatives exhibited IC50 values ranging from 0.13 μM to 6.85 μM against HIV integrase, indicating their potential as antiviral agents .
- Cytotoxicity Against Tumor Cells : Another investigation highlighted the cytotoxic effects of related indole compounds against malignant brain tumors, showcasing their potential in cancer therapy .
Q & A
Q. Table 1: Key Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Benzyl bromide | Acetic acid | Reflux | 3 h | ~75%* |
| *Theoretical yield based on analogous procedures in literature. |
Advanced: How can researchers resolve discrepancies in reaction yields when synthesizing derivatives of this compound?
Methodological Answer:
Yield variations often arise from differences in reaction conditions or by-product formation. To address this:
- Optimize stoichiometry: Use a 1.1:1 molar ratio of the aldehyde (3-formyl group) to the nucleophile (e.g., aminothiazolones) to drive the reaction to completion .
- Monitor by-products: Employ HPLC or LC-MS to identify side products (e.g., oxidized intermediates or dimerization artifacts).
- Adjust purification: Switch from acetic acid recrystallization to column chromatography (e.g., silica gel, ethyl acetate/hexane) for higher purity .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy:
- 1H NMR: Confirm benzyl group integration (5H aromatic protons at δ 7.2–7.4 ppm) and formyl proton (δ ~9.8 ppm).
- 13C NMR: Identify the carboxylic acid carbon (δ ~170 ppm) and formyl carbon (δ ~190 ppm) .
- IR spectroscopy: Look for C=O stretches (~1700 cm⁻¹ for carboxylic acid; ~1680 cm⁻¹ for formyl group).
- Mass spectrometry (HRMS): Verify molecular ion [M+H]+ at m/z 294.11 (C₁₇H₁₃NO₃) .
Advanced: How can the formyl group in this compound be selectively functionalized for drug discovery applications?
Methodological Answer:
The formyl group enables site-specific modifications:
- Condensation reactions: React with aminothiazolones or thiosemicarbazides to form Schiff bases or thiazolidinone derivatives. Use acetic acid as a catalyst and reflux for 3–5 hours .
- Reductive amination: Treat with NaBH₃CN and primary amines to form secondary amines.
- Photocrosslinking: Introduce photoactivatable groups (e.g., benzophenone) for target identification in proteomic studies .
Q. Table 2: Functionalization Strategies
| Reaction Type | Reagents | Application Example |
|---|---|---|
| Schiff base formation | 2-aminothiazol-4(5H)-one | Anticancer agent synthesis |
| Thiazolidinone synthesis | Thiourea, chloroacetic acid | Antimicrobial scaffolds |
Basic: What are the solubility and storage guidelines for this compound?
Methodological Answer:
- Solubility:
- Storage: Store at room temperature in a desiccator. Avoid prolonged exposure to light due to the formyl group’s photosensitivity .
Advanced: How can researchers analyze conflicting bioactivity data in derivatives of this compound?
Methodological Answer:
Contradictions in bioactivity (e.g., cytotoxicity vs. inactivity) may stem from:
- Structural variations: Compare substituent effects (e.g., electron-withdrawing groups on the benzyl ring enhance anticancer activity).
- Assay conditions: Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times.
- Metabolic stability: Use liver microsome assays to evaluate derivative stability. For example, ester derivatives may hydrolyze rapidly in serum, reducing efficacy .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Hazards: Irritant (H315, H319) and harmful if swallowed (H302).
- PPE: Wear nitrile gloves, lab coat, and safety goggles.
- First aid: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air .
Advanced: What computational methods support the design of novel derivatives?
Methodological Answer:
- Docking studies: Use AutoDock Vina to predict binding affinity to targets like cyclooxygenase-2 (COX-2) or tubulin.
- QSAR models: Correlate substituent hydrophobicity (logP) with antibacterial activity.
- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to study electronic effects of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
